This compound is classified as a derivative of azelaic acid and falls under the category of carboxylic acids. It has been identified in various biological studies and chemical investigations, demonstrating its relevance in both chemistry and biology. Its structural formula is represented as with a CID number of 45783154 in the PubChem database, indicating its recognition in chemical databases for further research and application .
The synthesis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid typically involves the reaction of azelaic acid with glycidol. The synthetic route can be outlined as follows:
The molecular structure of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid features several key components:
The compound's mass spectrum indicates significant fragmentation patterns that can be analyzed to understand its stability and reactivity under various conditions .
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid participates in several chemical reactions:
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties .
The mechanism of action for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid involves interactions at the molecular level:
The physical and chemical properties of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid are crucial for understanding its behavior in various environments:
These properties are essential when considering applications in pharmaceuticals and specialty chemicals .
The applications of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid span multiple scientific disciplines:
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (C~12~H~22~O~6~) is a medium-chain fatty acid derivative synthesized through interconnected metabolic routes in plants. Its structure integrates a nonanoic acid backbone with a glycerol-derived 2,3-dihydroxypropoxy moiety, suggesting biosynthetic crosstalk between fatty acid oxidation and glycolytic processes. The carbonyl group at the C9 position implies enzymatic oxidation of a precursor alcohol, possibly mediated by cytochrome P450 monooxygenases or alcohol dehydrogenases. The ester linkage likely forms via acyltransferase activity, esterifying 9-oxononanoic acid with glycerol intermediates [1] [7]. Isotopic labeling studies would be needed to trace precursor flux, but current data indicate dependence on primary metabolites: nonanoic acid originates from α-linolenic acid degradation, while the glycerolic fragment derives from dihydroxyacetone phosphate or glycerol metabolism .
Table 1: Molecular Identifiers of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid
Property | Value |
---|---|
IUPAC Name | 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid |
CAS Registry | 109421-77-4 (unconfirmed stereochemistry); 23239-36-3 (unspecified) [4] [9] |
Molecular Formula | C~12~H~22~O~6~ |
Exact Mass | 262.1416 g/mol |
SMILES | C(CCCC(=O)O)CCCC(=O)OCC(CO)O |
InChI Key | BQRISQXLSXCXSC-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
In Moringa oleifera, this compound contributes to the plant’s adipogenic bioactivity. UHPLC-ESI-Orbitrap-MS/MS analyses of Moringa organ extracts reveal its presence in leaves, stem bark, and twigs, coinciding with enhanced PPARγ-mediated adipocyte differentiation. At 300 µg/mL, leaf extracts containing this compound upregulate adipogenic genes (PPARγ, C/EBPα) by 2.6-fold and lipogenic markers (FAS, ACC) by 1.8–2.3-fold in 3T3-L1 preadipocytes. This bioactivity correlates with improved insulin sensitivity, positioning the compound as a modulator of lipid metabolism pathways. Its abundance varies across organs: highest in leaves > twigs > stem bark, and undetectable in roots/seeds. This organ-specific distribution suggests roles in photosynthetic or stress-responsive tissues [2] [6].
Molecular networking via UHPLC-ESI-Orbitrap-MS/MS enables efficient dereplication in Moringa extracts. The compound’s [M-H]⁻ ion at m/z 261.1342 and characteristic fragments (m/z 143.1078 [C~7~H~11~O~3~]⁻ from carboxylate cleavage; m/z 89.0233 [C~3~H~5~O~3~]⁻ from glycerol moiety) distinguish it from isomers. Isotope pattern analysis (²⁵.1% abundance for [M+1]⁻ due to ¹³C) further validates elemental composition. In Moringa matrices, co-eluting flavonoids and glycosides necessitate high-resolution separation (e.g., C18 columns with 0.1% formic acid/water-acetonitrile gradients). Positive-mode MS/MS shows sodium adducts [M+Na]⁺ at m/z 285.1305, aiding confirmation. Cross-referencing with public databases (PubChem, ChemSpider) using mass error thresholds < 3 ppm secures identification [2] [7].
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